Cas no 77551-75-8 (trans-(R)-Nerolidol)

Trans-(R)-Nerolidol is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O, known for its floral and woody aroma. It occurs naturally in various essential oils and is widely used in fragrance formulations, flavorings, and pharmaceutical research. This stereoisomer exhibits distinct chemical and olfactory properties compared to its cis counterpart, offering enhanced stability and purity for specialized applications. Its chiral structure makes it valuable in asymmetric synthesis and as a precursor in the production of bioactive compounds. Trans-(R)-Nerolidol is also studied for its potential antimicrobial and anti-inflammatory properties, making it a compound of interest in both industrial and academic research.
trans-(R)-Nerolidol structure
trans-(R)-Nerolidol structure
Product Name:trans-(R)-Nerolidol
CAS No:77551-75-8
MF:C15H26O
MW:222.366344928741
CID:1788190
PubChem ID:11241545
Update Time:2025-06-15

trans-(R)-Nerolidol Chemical and Physical Properties

Names and Identifiers

    • 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6E)-
    • DTXSID901338722
    • C19746
    • (e)-(r)-nerolidol
    • UNII-9A7Y7619GR
    • 9A7Y7619GR
    • 28U
    • Q27126989
    • (3R,6E)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
    • FEMA No. 2772, E-(-)-
    • (3R,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
    • (-)-Nerolidol
    • 17430-12-5
    • 77551-75-8
    • CHEBI:59959
    • (3R,6E)-nerolidol
    • (E)-nerolidol
    • Nerolidol, (-)-
    • Nerolidol, (6E)-(-)-
    • (-)-(R)-Nerolidol
    • (3R)-(6E)-nerolidol
    • UOC0644V25
    • BIDD:ER0616
    • (6E)-(-)-nerolidol
    • UNII-UOC0644V25
    • FEMA No. 2772, (-)-
    • trans-(R)-Nerolidol
    • 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R)-
    • (3R)-(E)-nerolidol
    • Inchi: 1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m0/s1
    • InChI Key: FQTLCLSUCSAZDY-GOFCXVBSSA-N
    • SMILES: O[C@](C=C)(C)CC/C=C(\C)/CC/C=C(\C)/C

Computed Properties

  • Exact Mass: 222.198365449g/mol
  • Monoisotopic Mass: 222.198365449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 20.2Ų

trans-(R)-Nerolidol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N385735-5mg
trans-(R)-Nerolidol
77551-75-8
5mg
$75.00 2023-05-17
TRC
N385735-10mg
trans-(R)-Nerolidol
77551-75-8
10mg
$138.00 2023-05-17
TRC
N385735-25mg
trans-(R)-Nerolidol
77551-75-8
25mg
$316.00 2023-05-17
TRC
N385735-50mg
trans-(R)-Nerolidol
77551-75-8
50mg
$586.00 2023-05-17
TRC
N385735-250mg
trans-(R)-Nerolidol
77551-75-8
250mg
$ 3000.00 2023-09-06

Additional information on trans-(R)-Nerolidol

Comprehensive Guide to trans-(R)-Nerolidol (CAS No. 77551-75-8): Properties, Applications, and Market Trends

trans-(R)-Nerolidol (CAS No. 77551-75-8) is a naturally occurring sesquiterpene alcohol widely recognized for its floral, woody, and citrus-like aroma. As a key ingredient in fragrances, cosmetics, and flavor formulations, this compound has garnered significant attention in industries ranging from perfumery to agrochemicals. Its stereospecific configuration and bioactive properties make it a subject of ongoing research in pharmaceuticals and sustainable product development.

The growing demand for natural fragrance ingredients and plant-derived terpenes has positioned trans-(R)-Nerolidol as a sought-after compound. Consumers increasingly prioritize clean-label products, driving innovation in extraction methods such as supercritical CO2 extraction and enzymatic synthesis. Recent studies highlight its potential in anti-inflammatory formulations and skin-care applications, aligning with the global wellness trend.

From a chemical perspective, trans-(R)-Nerolidol (C15H26O) exhibits distinct physicochemical properties. Its low volatility and high stability make it ideal for long-lasting fragrance compositions. The compound's chiral purity (R-configuration) significantly influences its olfactory profile—a critical factor for perfumers seeking niche fragrance ingredients. Analytical techniques like GC-MS and chiral HPLC are essential for quality control in industrial production.

The flavor and fragrance industry accounts for approximately 65% of global trans-(R)-Nerolidol consumption. Its compatibility with vegan formulations and essential oil blends responds to the rising demand for cruelty-free products. In 2023, market analysts noted a 12% year-over-year increase in applications for natural preservative systems, where nerolidol derivatives show promise as antimicrobial agents.

Emerging applications in green chemistry have expanded the compound's relevance. Researchers are exploring its role as a bio-based solvent and renewable feedstock for polymer production. Patent filings related to terpene-derived materials have surged by 18% since 2021, reflecting industry shifts toward sustainable alternatives to petrochemicals.

Quality specifications for CAS No. 77551-75-8 vary by application. Pharmaceutical-grade material typically requires ≥98% purity with strict residual solvent limits, while food-grade standards focus on organoleptic consistency. Leading suppliers now provide GC chromatograms and isotopic authentication to verify natural origin—a crucial differentiator in premium markets.

Storage and handling recommendations for trans-(R)-Nerolidol emphasize protection from oxidation. Best practices include argon blanketing and amber glass containers, particularly for bulk quantities. Stability studies indicate optimal preservation at temperatures below 15°C with antioxidant additives like tocopherols in certain formulations.

Future market growth will likely hinge on advancements in biocatalytic production and circular economy models. The compound's structural versatility makes it a candidate for molecular diversification strategies, potentially unlocking novel applications in functional fragrances and controlled-release systems. As regulatory landscapes evolve, particularly concerning allergen labeling, precise documentation of isomeric composition becomes increasingly critical for compliance.

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